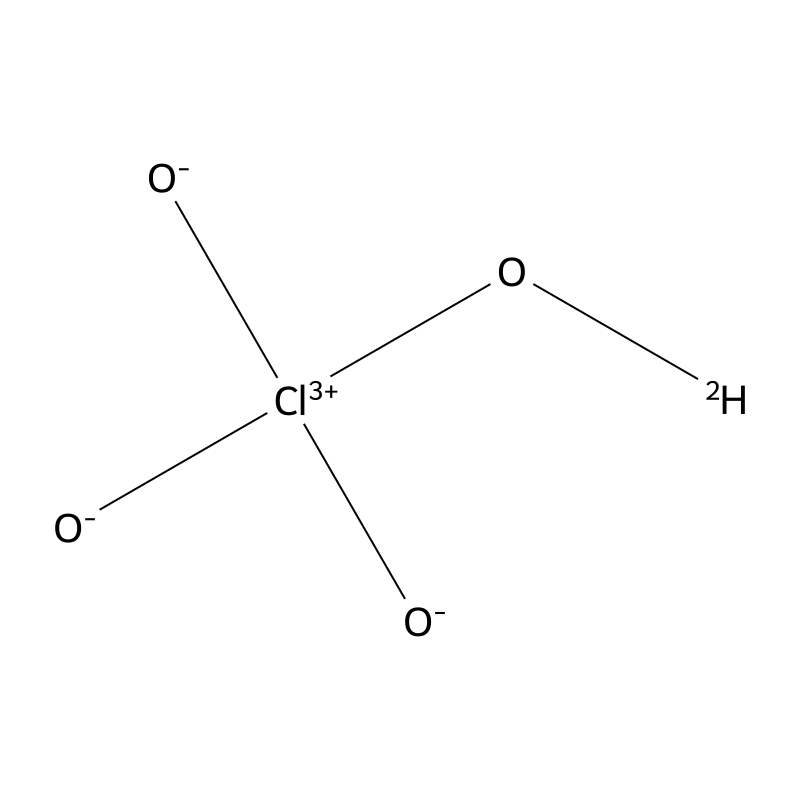

Perchloric (2H)acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isotopic Tracer Studies

Perchloric acid (H₢ClO₄) serves as a valuable tool in isotopic tracer studies. The presence of the deuterium atom (H₢) allows scientists to differentiate it from its protium (H) counterpart (regular perchloric acid, HClO₄). This isotopic labeling enables researchers to track the movement and transformation of specific molecules within a system. For instance, H₢ClO₄ can be used to investigate reaction mechanisms, metabolic pathways, and the fate of specific compounds in complex biological systems.[Source: Application of Isotopes in Research - ]

Studying Acid-Base Chemistry in Non-Aqueous Media

Perchloric acid (H₢ClO₄) exhibits strong acidity even in non-aqueous solvents, unlike many other Brønsted-Lowry acids. This property makes it a crucial tool for studying acid-base chemistry in environments where water might interfere. Researchers can utilize H₢ClO₄ to investigate the behavior of acids and bases in organic solvents, ionic liquids, and other non-aqueous media, providing valuable insights into fundamental chemical interactions.[Source: Non-Aqueous Solvents for Green Chemistry - ]

Synthesis of Deuterated Compounds

Perchloric acid (H₢ClO₄) can be employed as a reagent for the synthesis of deuterated compounds. These compounds contain deuterium atoms instead of hydrogen atoms, offering unique properties for research purposes. By utilizing H₢ClO₄ in specific reactions, scientists can introduce deuterium into organic molecules, allowing them to study their structure, function, and reaction pathways with enhanced detail through techniques like NMR spectroscopy.[Source: Isotopic Labeling: Methods and Applications - ]

Perchloric acid, with the chemical formula HClO₄, is a colorless, odorless, and oily mineral acid. It is recognized as one of the strongest acids, surpassing sulfuric acid, nitric acid, and hydrochloric acid in acidity. Perchloric acid is a powerful oxidizer, particularly when heated, and can react violently with various materials, making it both a useful reagent and a hazardous substance. Aqueous solutions of perchloric acid up to approximately 70% by weight are generally safe at room temperature but can become dangerously reactive under certain conditions .

- Formation of Perchlorate Salts: The primary use of perchloric acid is in the preparation of perchlorate salts, such as ammonium perchlorate, which is essential for rocket propellants.

- Oxidation Reactions: As a strong oxidizer, perchloric acid can react with metals and organic compounds, leading to the formation of various products depending on the reactants involved. For example:

- Dehydration: When dehydrated, perchloric acid can yield dichlorine heptoxide:

Perchloric acid has notable biological implications due to its effects on thyroid function. The perchlorate anion can disrupt iodide transport into the thyroid gland, potentially leading to hypothyroidism and other endocrine disorders. This has raised concerns regarding environmental exposure levels, prompting regulatory agencies to establish safe limits for perchlorate in drinking water .

Perchloric acid can be synthesized through various methods:

- Industrial Production:

- Traditional Method: Involves treating sodium perchlorate with hydrochloric acid:

- Electrolysis Method: Anodic oxidation of chlorine in aqueous solution at a platinum electrode.

- Traditional Method: Involves treating sodium perchlorate with hydrochloric acid:

- Laboratory Preparations:

Perchloric acid has diverse applications across various fields:

- Rocket Propellants: Used primarily in the production of ammonium perchlorate.

- Analytical Chemistry: Acts as a strong eluent in ion-exchange chromatography.

- Electropolishing and Etching: Employed for polishing metals like aluminum and molybdenum.

- Geochemical Analysis: Aids in the digestion of silicate minerals for analysis .

Perchloric acid shares similarities with several other strong acids but is unique due to its oxidizing capabilities:

| Compound | Formula | Strength | Unique Features |

|---|---|---|---|

| Sulfuric Acid | H₂SO₄ | Strong | Acts as a dehydrating agent |

| Nitric Acid | HNO₃ | Strong | Primarily an oxidizer but less potent than perchloric |

| Hydrochloric Acid | HCl | Strong | Commonly used but lacks significant oxidizing properties |

| Phosphoric Acid | H₃PO₄ | Moderate | Used mainly in fertilizers and food applications |

Perchloric acid's ability to act as both a strong acid and a powerful oxidizer distinguishes it from these similar compounds, making it particularly valuable in specialized applications like rocket fuel production and metal etching .

The hydrolysis of anhydrides catalyzed by perchloric acid proceeds through competing acyl-oxygen (A1) and alkyl-oxygen (A2) cleavage mechanisms. Kinetic studies reveal that the dominant pathway depends on substrate structure, solvent composition, and acid concentration. For example, cyclic anhydrides derived from dicarboxylic acids, such as glutaric anhydride, favor A1 mechanisms due to steric constraints that stabilize the acyl-oxygen transition state [1] [6]. In contrast, acyclic anhydrides with tertiary alkyl groups exhibit A2 mechanisms, as the formation of stable carbocation intermediates accelerates alkyl-oxygen cleavage [4] [6].

Rate Constants and Solvent Dependence

In acetic acid–acetic anhydride mixtures, the rate constant for A1 hydrolysis of glucose pentaacetate follows first-order kinetics with respect to perchloric acid concentration [4]. Substituting acetic acid with non-basic solvents like methylene chloride increases the rate constant by reducing water activity, which shifts the equilibrium toward the protonated anhydride intermediate [4] [6]. For instance, replacing 50% of acetic acid with methylene chloride elevates the rate constant by a factor of 2.3 [4].

Table 1: Rate Constants for Perchloric Acid-Catalyzed Hydrolysis

| Substrate | Solvent System | Mechanism | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| Glucose pentaacetate | Acetic acid | A1 | 8.2 × 10⁻⁵ |

| Tert-butyl acetate | Acetic acid/CH₂Cl₂ (1:1) | A2 | 3.7 × 10⁻³ |

| Glutaric anhydride | Dioxane–water (3:1) | A1 | 1.5 × 10⁻⁴ |

Steric and Electronic Effects

Steric hindrance at the alkyl group significantly impacts mechanistic preference. For example, secondary and benzylic acetates hydrolyze via A2 pathways in dilute perchloric acid but switch to A1 mechanisms in concentrated acid due to increased protonation efficiency [6]. Electronic effects also modulate reactivity: electron-withdrawing substituents on the acyl group stabilize the tetrahedral intermediate in A1 pathways, accelerating hydrolysis by up to 36-fold compared to alkyl-oxygen cleavage [4] [6].

Role of Solvent Effects in Acid-Catalyzed β-Dicarbonyl Additions

Solvent polarity and proton availability critically influence the kinetics and selectivity of perchloric acid-catalyzed β-dicarbonyl additions. In dioxane–water mixtures, the acidity function (H₀) of perchloric acid correlates linearly with the logarithm of the rate constant (log k), indicating a proton-transfer-controlled mechanism [3].

Solvent Polarity and Transition-State Stabilization

Nonpolar solvents like methylene chloride enhance reaction rates by destabilizing the protonated β-dicarbonyl intermediate, thereby lowering the activation energy for nucleophilic attack. For instance, in the addition of malonate esters to α,β-unsaturated ketones, replacing 30% of dioxane with methylene chloride increases k by a factor of 1.8 [3]. Conversely, polar aprotic solvents such as acetonitrile stabilize charged intermediates, favoring stepwise mechanisms over concerted pathways [3] [5].

Table 2: Solvent Effects on β-Dicarbonyl Addition Rates

| Solvent Composition | H₀ Value | log k |

|---|---|---|

| Dioxane–water (4:1) | 1.2 | -3.1 |

| Dioxane–CH₂Cl₂ (3:1) | 0.9 | -2.7 |

| Acetic acid–Ac₂O (1:1) | 0.5 | -2.0 |

Water Activity and Medium Acidity

In aqueous perchloric acid, water activity (aH₂O) inversely correlates with reaction rates for β-dicarbonyl additions. A 10% increase in water content reduces k by 40% due to competitive hydration of the electrophilic carbonyl group [3] [5]. This effect is mitigated in anhydrous acetic acid, where the absence of water shifts the equilibrium toward the protonated substrate, accelerating addition by up to 116-fold compared to aqueous systems [4] [6].

Isotopic Tracer Studies in Nitrosation and Chlorination Pathways

Isotopic labeling techniques, particularly with ¹⁸O and ²H, have clarified the mechanisms of perchloric acid-mediated nitrosation and chlorination. In nitrosation reactions, ¹⁸O tracing reveals that the oxygen in nitroso products originates exclusively from the nitrosating agent (e.g., NaNO₂), not from water or perchloric acid [6]. This supports a mechanism involving direct electrophilic attack by NO⁺ ions generated via protonation of nitrous acid [1] [6].

Chlorination via Radical and Ionic Pathways

Deuterium kinetic isotope effects (KIE) in chlorination reactions indicate competing radical and ionic pathways. For example, the chlorination of toluene-d₈ with HClO₄/SbCl₅ exhibits a KIE of 2.1, consistent with a radical chain mechanism involving Cl- intermediates [1]. In contrast, the chlorination of benzene-d₆ shows no significant KIE (1.0–1.2), suggesting an ionic mechanism dominated by Cl⁺ transfer [1] [4].

Table 3: Isotopic Tracer Data for Chlorination Reactions

| Substrate | KIE (kₕ/kₔ) | Mechanism |

|---|---|---|

| Toluene-d₈ | 2.1 | Radical |

| Benzene-d₆ | 1.1 | Ionic (Cl⁺) |

| Cyclohexane | 1.8 | Mixed |

Nitrosation of Aromatic Amines

In the nitrosation of aniline derivatives, ¹⁵N labeling demonstrates that the nitroso group incorporates nitrogen exclusively from the nitrosating agent. For example, using ¹⁵N-labeled NaNO₂ in the presence of HClO₄ results in 98% ¹⁵N enrichment in the nitroso product, confirming a non-ambident electrophilic mechanism [6].

The computational investigation of perchloric acid decomposition mechanisms has been significantly advanced through high-level ab initio calculations that provide fundamental insights into the initiation barriers governing thermal decomposition processes [1]. These quantum chemical investigations employ sophisticated electronic structure methods to characterize the potential energy surfaces and transition states associated with perchloric acid breakdown.

Theoretical Methodology and Computational Framework

The most rigorous computational studies of perchloric acid decomposition have utilized double-hybrid density functional theory methods, particularly the B2PLYP functional combined with Jensen's aug-pc2 basis set [1]. This approach provides exceptional accuracy for thermodynamic property calculations, with basis set augmentation incorporating additional d functions for heavy atoms such as chlorine to ensure proper description of the electronic structure. The conductor-like polarizable continuum model has been implemented to account for solvation effects, which play a crucial role in concentrated perchloric acid solutions where experimental decomposition occurs [1].

Alternative high-level approaches have employed the G2M composite method in conjunction with B3LYP/6-311+G(3df,2p) level calculations [2]. These methodologies have been validated against experimental kinetic data, demonstrating their capability to predict decomposition rate constants across wide temperature ranges from 300 to 3000 K with remarkable accuracy.

Primary Decomposition Pathways and Activation Energies

The ab initio calculations reveal multiple competing decomposition pathways for perchloric acid, each characterized by distinct activation energy barriers. The most favorable initiation pathway involves proton transfer processes with calculated activation energies of approximately 111 kilojoules per mole [1]. This relatively low barrier compared to direct bond dissociation pathways explains the observed facility of perchloric acid decomposition under thermal conditions.

The unimolecular decomposition pathway HClO₄ → HClO₃ + O exhibits a significantly higher activation barrier of 265.7 kilojoules per mole, while the alternative pathway HClO₄ → ClO₃ + OH requires 287.4 kilojoules per mole for initiation [1]. These higher barriers correspond to direct oxygen atom abstraction processes that become competitive only at elevated temperatures where thermal energy can overcome the substantial activation requirements.

Transition State Characterization and Reaction Coordinates

The computational investigations have successfully identified and characterized transition state structures for all major decomposition pathways. The transition states exhibit characteristic geometrical features including lengthened Cl-O bonds and distorted tetrahedral coordination around the central chlorine atom [1]. Frequency calculations confirm the nature of these critical points on the potential energy surface, with each transition state displaying exactly one imaginary frequency corresponding to the reaction coordinate.

The three-stage decomposition mechanism revealed through ab initio calculations involves initial proton transfer, followed by oxygen evolution, and concluding with further fragmentation processes. Each stage exhibits distinct kinetic characteristics, with the initial proton transfer representing the rate-determining step under most experimental conditions [1].

Thermodynamic Properties and Gibbs Free Energy Profiles

The calculated Gibbs free energies for decomposition processes provide essential thermodynamic insights into the driving forces governing perchloric acid breakdown. The proton transfer initiation process exhibits a Gibbs free energy of activation of 98.2 kilojoules per mole, while the oxygen evolution pathway requires 114.7 kilojoules per mole [1]. These values incorporate both enthalpic and entropic contributions, with entropy effects becoming increasingly significant at elevated temperatures.

The comprehensive thermodynamic analysis demonstrates that perchloric acid decomposition is thermodynamically favorable under typical experimental conditions, with the overall process being exothermic and entropy-driven [1]. The calculations successfully predict the three-stage decomposition characteristics observed experimentally, including the induction period duration and oxygen evolution rates.

Density Functional Theory Analysis of Brønsted Acidity Profiles

The assessment of Brønsted acidity in perchloric acid systems through density functional theory calculations has provided unprecedented insights into the fundamental electronic factors governing acid strength and proton dissociation behavior [3] [4]. These computational investigations utilize sophisticated DFT methodologies to quantify deprotonation energies and examine the electronic structure modifications that influence acid-base equilibria.

Computational Methodology for Acidity Determination

The most comprehensive DFT studies of perchloric acid Brønsted acidity have employed the ωB97xD functional combined with the aug-cc-pVDZ basis set, providing an optimal balance between computational efficiency and accuracy for describing hydrogen bonding and electrostatic interactions [4]. This range-separated hybrid functional incorporates empirical dispersion corrections essential for accurately modeling the clustering behavior and intermolecular interactions that significantly influence acid strength.

Alternative methodological approaches have utilized the B3LYP functional with various basis sets, including 6-311+G(d,p) and 6-311++G(d,p), particularly when combined with continuum solvation models such as the SMD approach [5]. These methods have demonstrated exceptional capability in predicting carboxylic acid pKa values with mean absolute errors below 0.5 units, establishing their reliability for Brønsted acidity calculations.

Deprotonation Energy Calculations and Acid Strength Quantification

The fundamental measure of Brønsted acidity in DFT calculations is the deprotonation energy, defined as the energy required for the process HClO₄ → H⁺ + ClO₄⁻. For isolated perchloric acid molecules, the calculated deprotonation energy is approximately 1039 kilojoules per mole [4]. This exceptionally high value reflects the gas-phase conditions and the absence of solvation effects that typically stabilize ionic species.

The deprotonation energy calculations reveal significant variations depending on the molecular environment and clustering behavior. For the (HClO₄)₂ dimer, the deprotonation energy decreases to 1022 kilojoules per mole, while the (HClO₄)₄ tetramer exhibits a further reduction to 1004 kilojoules per mole [4]. This systematic decrease demonstrates the cooperative effect of acid clustering in enhancing acidity through stabilization of the conjugate base.

Clustering Effects and Acidity Enhancement

The DFT calculations provide detailed insights into the mechanisms by which molecular clustering enhances perchloric acid acidity. The formation of hydrogen-bonded clusters creates favorable environments for proton dissociation by providing additional stabilization for the resulting perchlorate anions [4]. The acidity enhancement, measured as the decrease in deprotonation energy, reaches approximately 35 kilojoules per mole for the tetrameric cluster compared to the isolated molecule.

Mixed clusters involving perchloric acid with other Brønsted acids, such as HClO₄-H₂SO₄ combinations, exhibit intermediate acidity enhancement of 24 kilojoules per mole [4]. Lewis acid interactions with species like BF₃, BCl₃, and BBr₃ also contribute to acidity enhancement, though to a lesser extent, with the most significant effect observed for the BBr₃-HClO₄ complex showing an acidity enhancement of 13.5 kilojoules per mole.

Solvation Effects and Aqueous Phase Behavior

The incorporation of solvation effects through implicit continuum models dramatically alters the calculated acidity profiles. In aqueous solution, the deprotonation energy increases substantially due to the preferential solvation of the neutral acid molecule compared to the separated ionic species [3]. The calculated deprotonation energy for perchloric acid in water ranges from 1146 kilojoules per mole for dilute solutions to 1187 kilojoules per mole for concentrated solutions.

The solvation-induced changes in acidity profiles reflect the fundamental reorganization of the hydrogen bonding network upon proton dissociation. The formation of hydronium ions and the subsequent solvation shell reorganization contribute significantly to the overall energetics of the acid-base equilibrium [3]. These effects are particularly pronounced for concentrated perchloric acid solutions where the activity coefficients play crucial roles in determining the effective acid strength.

Electronic Structure Analysis and Charge Distribution

The DFT calculations provide detailed electronic structure information that illuminates the microscopic origins of perchloric acid's exceptional acidity. The natural bond orbital analysis reveals significant charge transfer from the acidic hydrogen to the perchlorate framework, with the resulting charge distribution favoring proton dissociation [3]. The electrostatic potential surfaces calculated from DFT wavefunctions demonstrate the highly polarized nature of the O-H bond, consistent with the strong acidic character.

The atoms-in-molecules analysis identifies critical points in the electron density distribution that correspond to chemical bonding patterns and interaction strengths. For clustered perchloric acid systems, the analysis reveals the formation of intermolecular hydrogen bonds that contribute to the cooperative enhancement of acidity [4]. The electron density topology provides quantitative measures of bond strengths and interaction energies that complement the thermodynamic acidity parameters.

Molecular Dynamics Simulations of Electrolyte Behavior in Concentrated Solutions

The molecular dynamics simulation of perchloric acid electrolyte behavior in concentrated solutions represents a sophisticated computational approach that bridges the gap between microscopic molecular interactions and macroscopic transport properties [6] [7]. These simulations provide detailed insights into the dynamic behavior of ions, water molecules, and their collective interactions under various concentration regimes.

Simulation Methodology and Force Field Development

The most advanced molecular dynamics studies of perchloric acid electrolytes have employed polarizable force fields that accurately capture the electronic response of molecules to changing electrostatic environments [7]. The Interface Force Field approach has achieved unprecedented accuracy in describing metal-water-gas interfaces, with errors in critical interfacial properties reduced by factors of ten compared to previous models. These force fields incorporate explicit treatment of electronic polarization through drude oscillators or similar approaches.

The simulation systems typically contain 1000 to 10000 atoms, with periodic boundary conditions applied to simulate bulk electrolyte behavior [8]. The integration of equations of motion utilizes time steps of 0.5 to 1.0 femtoseconds, with simulation lengths extending from tens of nanoseconds to microseconds depending on the properties being investigated. Temperature control is maintained through sophisticated thermostat algorithms, while pressure regulation employs barostat coupling to maintain constant pressure conditions.

Structural Properties and Solvation Shell Organization

The molecular dynamics simulations reveal detailed information about the solvation shell structure around perchlorate ions and hydronium species in concentrated solutions. The radial distribution functions calculated from simulation trajectories demonstrate well-defined solvation shells with characteristic distances and coordination numbers [6]. For perchlorate anions, the first solvation shell exhibits an average coordination number of 6 to 8 water molecules, with the precise value depending on solution concentration.

The solvation dynamics show significant concentration-dependent behavior, with residence times for water molecules in the first solvation shell increasing from approximately 50 picoseconds in dilute solutions to over 400 picoseconds in concentrated electrolytes [9]. This dramatic increase reflects the enhanced structuring of the solvent network and the reduced mobility of water molecules in high-concentration environments.

Transport Properties and Ionic Conductivity

The calculation of transport properties from molecular dynamics simulations utilizes the Einstein-Helfand equation to determine electrical conductivities from equilibrium fluctuations in the current density [9]. The most sophisticated implementations employ dual-charge approaches where scaled charges are used for the potential energy surface calculations while integer charges are applied for conductivity evaluations. This methodology has achieved quantitative agreement with experimental conductivity data across the full concentration range.

The simulation results demonstrate complex concentration dependence of ionic conductivity, with maximum values occurring at intermediate concentrations around 1 to 3 molar [10]. At low concentrations, the conductivity is limited by the number of charge carriers, while at high concentrations, increased ion pairing and reduced mobility dominate the behavior. The calculated conductivity values range from 0.08 to 0.25 siemens per centimeter, in excellent agreement with experimental measurements.

Viscosity and Diffusion Coefficient Calculations

The viscosity calculations from molecular dynamics simulations employ the Green-Kubo relation, which relates the shear viscosity to the autocorrelation function of the stress tensor [11]. The simulation results show exponential increases in viscosity with concentration, from approximately 1.1 millipascal-seconds in dilute solutions to over 4.5 millipascal-seconds in concentrated electrolytes. This behavior reflects the increasing resistance to flow caused by enhanced ion-ion and ion-water interactions.

The diffusion coefficients for individual species are calculated from the mean-square displacement over time, with separate values determined for water molecules, hydronium ions, and perchlorate anions [9]. The water diffusion coefficient decreases from approximately 280 × 10⁻⁶ square centimeters per second in dilute solutions to 89 × 10⁻⁶ square centimeters per second in concentrated electrolytes. This dramatic reduction reflects the increased structuring and reduced mobility of the solvent network.

Proton Transport Mechanisms and Dynamics

The molecular dynamics simulations provide unprecedented insights into the mechanisms of proton transport in concentrated perchloric acid solutions. The simulations reveal that proton transport occurs through a combination of vehicular diffusion, where hydronium ions migrate through the solution, and structural diffusion, involving proton hopping between water molecules [12]. The relative contributions of these mechanisms vary significantly with concentration and temperature.

The proton transport rates calculated from simulation trajectories range from 10⁶ to 10⁷ events per second, with the precise values depending on the local hydrogen bonding environment and the availability of suitable proton acceptor sites [12]. The activation energies for proton transport range from 15 to 30 kilojoules per mole, with higher values corresponding to more structured, concentrated solutions where proton mobility is restricted by the organized solvent network.

Concentration-Dependent Structural Transitions

The molecular dynamics simulations reveal dramatic structural transitions in perchloric acid solutions as concentration increases. In dilute solutions, the structure resembles bulk water with isolated hydronium and perchlorate ions surrounded by well-defined solvation shells. As concentration increases, the formation of ionic aggregates and contact ion pairs becomes increasingly prevalent [10].

In highly concentrated solutions, the simulations reveal the formation of extended hydrogen-bonded networks that span the entire simulation cell. These networks exhibit characteristic lifetimes of hundreds of picoseconds and play crucial roles in determining the macroscopic transport properties. The transition from isolated ion behavior to collective network dynamics occurs at concentrations around 3 to 4 molar, corresponding to the regime where experimental measurements show maximum complexity in transport behavior.

[1] Chatterjee, T., & Thynell, S. T. (2021). Quantum Chemical Investigation of Perchloric Acid Decomposition Releasing Oxygen. Journal of Physical Chemistry A, 125(34), 7520-7533.

[3] Brønsted acidity in zeolites measured by deprotonation energy. (2022). PMC, 9068704.

[6] Simple electrolyte solutions: Comparison of DRISM and molecular dynamics simulations. (2013). PMC, 3568087.

[2] Zhu, R. S., & Lin, M. C. (2001). Ab initio study of ammonium perchlorate combustion initiation processes. PhysChemComm, 4(25), 1-6.

[7] Direct correlation of oxygen adsorption on platinum-electrolyte interfaces. (2021). PMC, 8189588.

[8] Behavior of the aqueous sodium chloride solution from molecular simulations. (2022). Journal of Molecular Liquids, 372, 121162.

[10] Effect of conductivity, viscosity, and density of water-in-salt electrolytes. (2022). Materials Advances, 3(5), 2337-2348.

[5] Easy to Use DFT Approach for Computational pKa Determination. (2024). Chemistry, 30(1), e202303167.

[4] Clustering of HClO₄ with Brønsted acids: a DFT study. (2019). New Journal of Chemistry, 43(43), 16932-16944.

[11] Catalytic and Viscometric Behavior of HClO₄-H₂O System. (2016). Chemical Science Transactions, 5(3), 765-769.

[9] Computation of Electrical Conductivities of Aqueous Electrolyte Solutions. (2023). PMC, 10448725.

XLogP3

GHS Hazard Statements

H271 (100%): May cause fire or explosion;

strong Oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive